H-Phe-Gly-NH2

Description

H-Phe-Gly-NH2 is a dipeptide amide composed of phenylalanine (Phe) and glycine (Gly), with an amide group replacing the carboxylic acid at the C-terminus. Its molecular formula is C₁₁H₁₅N₃O₃, and its molecular weight is approximately 237.26 g/mol. This compound is primarily used in biochemical and pharmacological research, particularly in studies involving peptide interactions, receptor binding, and enzymatic activity .

Suppliers such as GLPBIO and HongTide Biotechnology offer this compound derivatives with purities exceeding 98%, indicating its relevance in high-precision research .

Structure

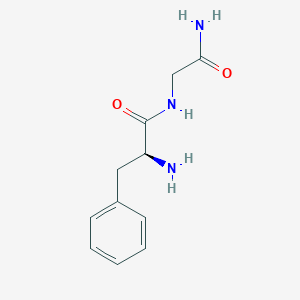

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHDTHVQHUWCCI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Gly-NH2 typically involves the reaction of a phenylalanine derivative with an appropriate amine. The reaction conditions often include the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Gly-NH2 can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

H-Phe-Gly-NH2 has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which H-Phe-Gly-NH2 exerts its effects involves interactions with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Comparison

The structural features of H-Phe-Gly-NH2 and related peptides are summarized in Table 1 .

Table 1: Structural Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Residues | Terminal Modifications |

|---|---|---|---|---|

| This compound | C₁₁H₁₅N₃O₃ | 237.26 | Phe, Gly | C-terminal amide |

| APGWa (Ala-Pro-Gly-Trp-NH2) | C₂₃H₃₁N₇O₅ | 493.54 | Ala, Pro, Gly, Trp | C-terminal amide |

| FMRFa (Phe-Met-Arg-Phe-NH2) | C₂₉H₄₁N₉O₅S | 652.76 | Phe, Met, Arg, Phe | C-terminal amide |

| H-Arg-Phe-NH2 · HCl | C₁₅H₂₄ClN₆O₂ | 373.85 | Arg, Phe | C-terminal amide, HCl salt |

| H-Gly-Gly-NH2 · HCl | C₄H₁₀ClN₃O₂ | 167.59 | Gly, Gly | C-terminal amide, HCl salt |

- Key Observations :

Biological Activity

H-Phe-Gly-NH2, a dipeptide composed of phenylalanine (Phe) and glycine (Gly), exhibits notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Acids : The peptide consists of phenylalanine, an aromatic amino acid known for its hydrophobic properties, and glycine, the simplest amino acid that contributes flexibility to the peptide chain.

- Functional Group : The amine group (-NH2) at the C-terminus enhances its solubility and biological interaction potential.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuropeptide Signaling

Research indicates that peptides similar to this compound can interact with neuropeptide receptors, influencing pain perception and inflammatory responses. The presence of phenylalanine may enhance binding affinity to specific receptors due to its hydrophobic character .

2. Antioxidant Properties

Peptides containing aromatic residues like phenylalanine are often associated with antioxidant activity. This property may help in mitigating oxidative stress within biological systems, suggesting a potential therapeutic role in conditions characterized by oxidative damage.

3. Cellular Uptake and Membrane Interaction

The positive charge associated with the amino group can facilitate cellular uptake. Studies show that positively charged peptides tend to bind more effectively to negatively charged cell membranes, enhancing their bioavailability and efficacy in cellular environments .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : this compound may act as a ligand for various receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Signal Transduction : Upon binding to receptors, it may initiate intracellular signaling cascades that influence cellular responses such as inflammation and apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound or structurally related peptides:

Case Studies

Case Study 1: Analgesic Potential

A study investigating the analgesic effects of opioid peptides found that dipeptides containing phenylalanine exhibited significant pain-relieving properties in animal models. The study concluded that this compound could serve as a lead compound for developing new analgesics targeting specific opioid receptors .

Case Study 2: Antioxidant Effects

In vitro experiments demonstrated that this compound exhibited antioxidant activity by scavenging free radicals. This suggests a protective role against oxidative stress-related diseases, such as neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.